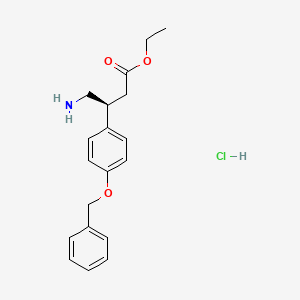
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an ethyl ester, an amino group, and a benzyloxy-substituted phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy-Substituted Phenyl Intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy-substituted phenyl compound.
Amino Acid Derivative Formation: The benzyloxy-substituted phenyl compound is then reacted with an appropriate amino acid derivative under specific conditions to form the desired intermediate.
Esterification: The intermediate is esterified using ethyl alcohol and an acid catalyst to form the ethyl ester.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups like alcohols or amines.
Substitution: Substituted products with various functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
®-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 4-amino-3-(4-(methoxy)phenyl)butanoate hydrochloride: A compound with a methoxy-substituted phenyl ring instead of a benzyloxy-substituted phenyl ring.
Uniqueness
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyloxy-substituted phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C19H24ClNO3 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
ethyl (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-22-19(21)12-17(13-20)16-8-10-18(11-9-16)23-14-15-6-4-3-5-7-15;/h3-11,17H,2,12-14,20H2,1H3;1H/t17-;/m1./s1 |
Clave InChI |
QFRABCCTDPWWEU-UNTBIKODSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
SMILES canónico |
CCOC(=O)CC(CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)

![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)
![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
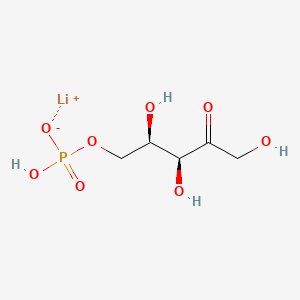
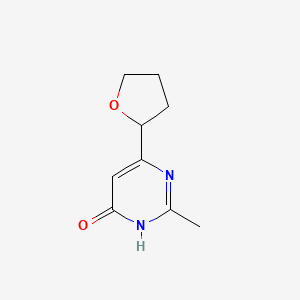
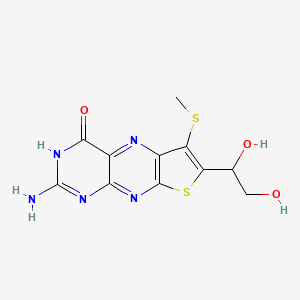
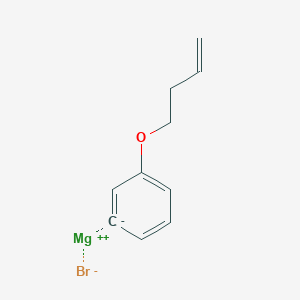
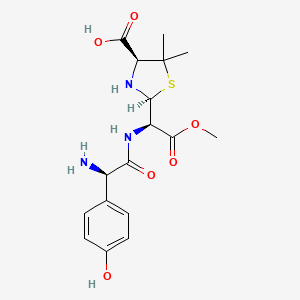
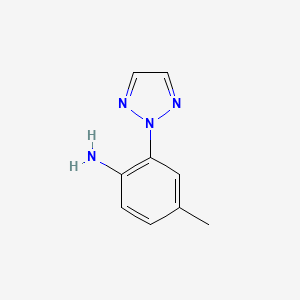
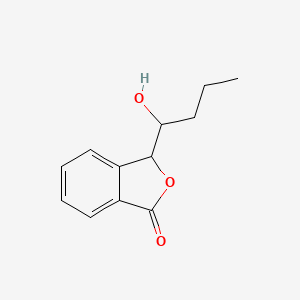
![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
![[(7-Cyano-4,5-dihydro-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)methyl]-phosphonic Acid](/img/structure/B13433700.png)
